molecular formula C24H27CrO5P B13780347 CID 71373329 CAS No. 63121-21-1

CID 71373329

Katalognummer: B13780347
CAS-Nummer: 63121-21-1
Molekulargewicht: 478.4 g/mol
InChI-Schlüssel: NQVKKTOYUNLDDE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier CID 71373329 is a chemical entity with unique properties and applications. It is known for its specific interactions and reactions, making it valuable in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of CID 71373329 involves specific synthetic routes that require precise reaction conditions. The synthesis typically involves a series of chemical reactions that include the use of specific reagents and catalysts to achieve the desired compound. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the purity and yield of the compound.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized methods to ensure efficiency and cost-effectiveness. The industrial production methods often involve continuous flow processes, which allow for the large-scale synthesis of the compound with consistent quality. The use of advanced technologies and equipment ensures that the compound is produced with minimal impurities and high yield.

Analyse Chemischer Reaktionen

Types of Reactions: CID 71373329 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the transformation of the compound into different products.

Common Reagents and Conditions: The common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are carefully selected to optimize the reaction and achieve the desired products.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in substituted compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

CID 71373329 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its interactions with biological molecules and its potential therapeutic effects. In medicine, it is investigated for its potential use in drug development and treatment of diseases. In industry, it is used in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of CID 71373329 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The molecular pathways involved in its action include signaling pathways, enzymatic reactions, and receptor interactions. The precise mechanism of action depends on the specific application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

CID 71373329 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may have similar structures or functional groups, but this compound may exhibit distinct properties or activities that make it valuable for specific applications. Some similar compounds include those with similar chemical backbones or functional groups, but with different substituents or modifications that alter their properties.

Conclusion

This compound is a versatile compound with significant scientific and industrial applications Its unique properties and interactions make it valuable for various research and development efforts

Eigenschaften

CAS-Nummer

63121-21-1

Molekularformel

C24H27CrO5P

Molekulargewicht

478.4 g/mol

InChI

InChI=1S/C24H27O5P.Cr/c1-4-6-15-30(16-7-5-2,24(29-3)20-11-9-8-10-12-20)23(19-28)22(18-27)21(17-26)13-14-25;/h8-13H,4-7,15-16H2,1-3H3;

InChI-Schlüssel

NQVKKTOYUNLDDE-UHFFFAOYSA-N

Kanonische SMILES

CCCCP(=C(C1=CC=CC=C1)OC)(CCCC)C(=C=O)C(=C=O)C(=C=O)C=C=O.[Cr]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.